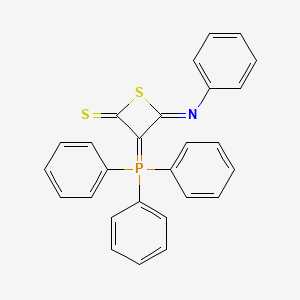
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione is a complex organophosphorus compound It features a unique structure with a thietane ring, a phenylimino group, and a triphenylphosphanylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through a [2+2] cycloaddition reaction involving a thioketone and an alkene.
Introduction of the Phenylimino Group: The phenylimino group can be introduced via a condensation reaction between aniline and a suitable carbonyl compound.
Attachment of the Triphenylphosphanylidene Moiety: The triphenylphosphanylidene group can be attached through a Wittig reaction involving triphenylphosphine and a suitable aldehyde or ketone.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced sulfur-containing species.
Substitution: The phenylimino and triphenylphosphanylidene groups can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced phosphorus compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound may serve as a ligand in transition metal catalysis.
Organic Synthesis: It can be used as a building block for synthesizing more complex molecules.
Biology and Medicine
Drug Development:
Biological Probes: May be used in studying biological processes involving sulfur and phosphorus.
Industry
Materials Science:
Agriculture: Possible use in developing new agrochemicals.
Wirkmechanismus
The mechanism by which (4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione exerts its effects depends on its specific application. In catalysis, it may act as a ligand, coordinating to a metal center and facilitating various reactions. In biological systems, it may interact with specific molecular targets, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z)-4-(Phenylimino)-3-(triphenylphosphoranylidene)thietane-2-thione: Similar structure but different substituents.
(4Z)-4-(Phenylimino)-3-(triphenylphosphanylidene)thietane-2-one: Similar structure but with a different functional group.
Uniqueness
(4Z)-4-(Phenylimino)-3-(triphenyl-lambda~5~-phosphanylidene)thietane-2-thione is unique due to its combination of a thietane ring, phenylimino group, and triphenylphosphanylidene moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
65481-13-2 |
|---|---|
Molekularformel |
C27H20NPS2 |
Molekulargewicht |
453.6 g/mol |
IUPAC-Name |
4-phenylimino-3-(triphenyl-λ5-phosphanylidene)thietane-2-thione |
InChI |
InChI=1S/C27H20NPS2/c30-27-25(26(31-27)28-21-13-5-1-6-14-21)29(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
NHGMXURFABUINB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C(=P(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=S)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


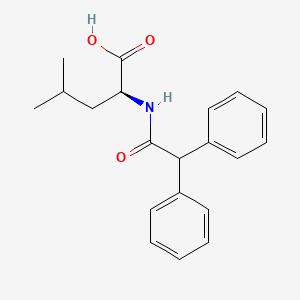
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
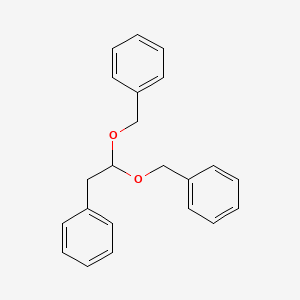
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
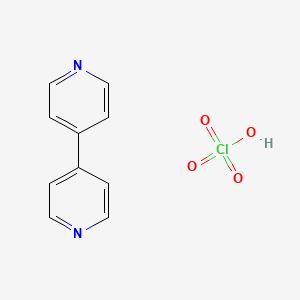
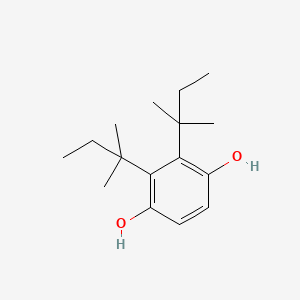
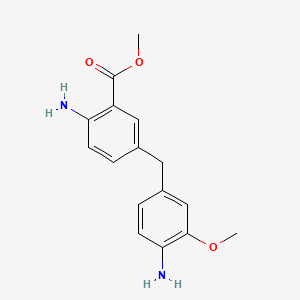
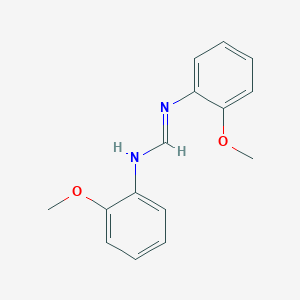
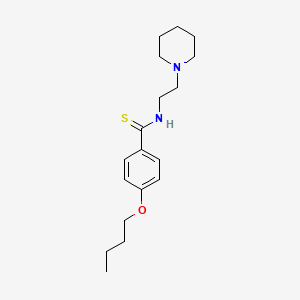
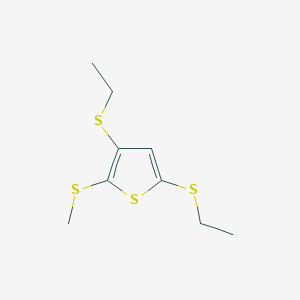
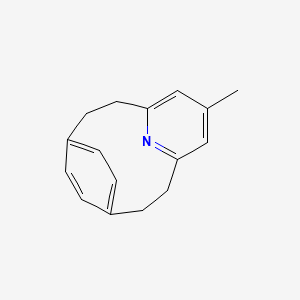
![dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium](/img/structure/B14477782.png)

